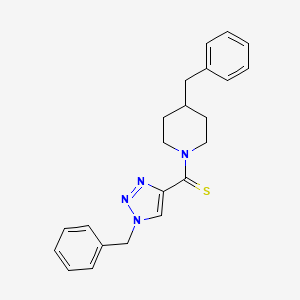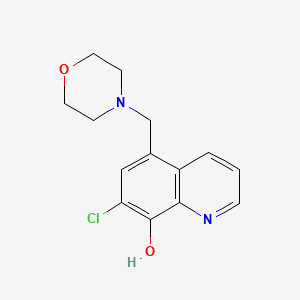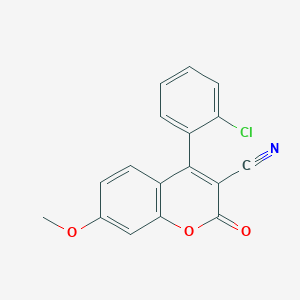
(4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione is a complex organic compound that features a combination of piperidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione typically involves a multi-step process:
Formation of the Triazole Ring: . This reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with the triazole intermediate.
Formation of Methanethione:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
(4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of piperidine.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Contains multiple triazole rings and is used as a ligand in coordination chemistry.
Uniqueness
(4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione is unique due to its combination of piperidine and triazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N4S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(1-benzyltriazol-4-yl)methanethione |
InChI |
InChI=1S/C22H24N4S/c27-22(21-17-26(24-23-21)16-20-9-5-2-6-10-20)25-13-11-19(12-14-25)15-18-7-3-1-4-8-18/h1-10,17,19H,11-16H2 |
InChI Key |
RJJYYYYDPYKTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)C3=CN(N=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-(4-methylphenyl)-6-(morpholin-4-yl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B14941383.png)

![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B14941400.png)
![7-hydroxy-4-(4-methoxyphenyl)-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14941402.png)
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-fluorophenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941410.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941415.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941424.png)

![3-[Cyclohexyl(methyl)amino]propanamide](/img/structure/B14941440.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14941454.png)
![4-[3,4-bis(4-chlorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-N-(diaminomethylidene)benzenesulfonamide](/img/structure/B14941455.png)

![4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14941464.png)
![6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941470.png)
